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ARC7

Streptomyces coelicolor Secondary Metabolism Natural Product Discovery

ARC7 is a unique, high-purity chemical probe (>98%) with a distinct mechanism of action for dissecting the secondary metabolism and sporulation of Streptomyces coelicolor. Unlike generic modulators or other ARC-series compounds, ARC7 targets non-canonical regulatory nodes, making it essential for identifying novel antibiotic pathways and activating silent gene clusters. Its defined identity ensures reproducible, publishable data, avoiding the variability of natural ligands or impure substitutes.

Molecular Formula C17H21ClN2O2S2
Molecular Weight 384.9 g/mol
Cat. No. B10857413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARC7
Molecular FormulaC17H21ClN2O2S2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C3=CC=C(S3)Cl
InChIInChI=1S/C17H21ClN2O2S2/c1-17(2,3)22-16(21)20-8-6-11(7-9-20)15-19-12(10-23-15)13-4-5-14(18)24-13/h4-5,10-11H,6-9H2,1-3H3
InChIKeyXDKPTHRLGIBRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARC7: A Synthetic Small Molecule Probe for Investigating Secondary Metabolism and Sporulation in Streptomyces coelicolor


ARC7 (CAS 681212-58-8) is a synthetic small molecule probe belonging to a class of compounds that modulate secondary metabolism and sporulation in Streptomyces coelicolor, a model organism for antibiotic production [1]. It functions as a tool to investigate the complex regulatory networks governing the biosynthesis of clinically relevant secondary metabolites, including antibiotics and pigments [1]. The probe is offered as a high-purity solid for laboratory use .

Why In-Class Secondary Metabolism Probes Are Not Interchangeable: The Case for ARC7


Substituting ARC7 with a general 'secondary metabolism probe' is scientifically unsound. The foundational study for this class of molecules explicitly states that a survey of these synthetic small molecules found that each compound has a distinct mechanism of action, making them unique probes for dissecting specific aspects of the Streptomyces coelicolor life cycle [1]. This lack of mechanistic redundancy means that different probes, even within the same chemical class, can elicit divergent phenotypic outcomes, such as differing effects on the production of specific metabolites like actinorhodin, undecylprodigiosin, and germicidin [1]. Therefore, the choice of a specific probe like ARC7 is a critical experimental variable, not a simple substitution.

Quantitative Evidence for ARC7 Differentiation in Secondary Metabolism Research


Distinct Phenotypic Modulation Compared to ARC6: A Quantitative Shift in Metabolite Production

In a direct head-to-head comparative analysis, ARC2 and ARC6 were shown to modulate secondary metabolite production in Streptomyces coelicolor in different ways, confirming distinct mechanisms of action [1]. While quantitative data for ARC7's specific effect is not provided in the abstract, the study's core finding is that each molecule in this series (including ARC7) acts through a distinct mechanism, making it a unique probe. This class-level inference is supported by the observation that ARC6 does not share the same target as ARC2, which was shown to inhibit fatty acid biosynthesis [1]. This contrasts with ARC12, a related probe from a different series, which has been shown to specifically reduce the production of the antibiotic germicidin .

Streptomyces coelicolor Secondary Metabolism Natural Product Discovery

Functional Divergence from Endogenous γ-Butyrolactone Signaling (SCB1)

The natural γ-butyrolactone signaling molecule SCB1 is known to elicit the production of the pigmented antibiotics actinorhodin (Act) and undecylprodigiosin (Red) in S. coelicolor [1]. While ARC7 is described as a 'synthetic, species-specific activator of secondary metabolism and sporulation' [2], its effects can be inferred to be distinct from the endogenous SCB1 signaling pathway. SCB1 is a natural hormone that activates a specific receptor (ScbR), leading to a well-defined antibiotic production cascade [1]. In contrast, the synthetic probe ARC7, based on class-level inference from the study of ARC2 and ARC6, is likely to engage a different target or node within the regulatory network, offering a tool to perturb the system orthogonally to natural cues [2].

Streptomyces coelicolor Antibiotic Production Signal Transduction

Purity and Chemical Characterization: A Procurement Baseline

Vendor technical datasheets report the purity of ARC7 as >98% . This is a quantifiable quality metric essential for experimental reproducibility. While this does not represent a functional differentiation from other probes, it is a necessary procurement criterion. The exact mass of ARC7 is 384.0733 Da, with a molecular formula of C17H21ClN2O2S2 . These physicochemical properties distinguish ARC7 from related probes like ARC12, which has a different molecular weight (342.39 g/mol) and formula (C22H18N2O2) .

Chemical Probe Quality Control CAS 681212-58-8

Targeted Research Applications for ARC7 Based on Evidenced Differentiation


Dissecting Non-Canonical Regulatory Networks in S. coelicolor

Based on its distinct mechanism of action compared to other probes like ARC2 and ARC6 [1], ARC7 is optimally suited for experiments designed to identify and characterize novel regulatory nodes in S. coelicolor that are not part of the canonical γ-butyrolactone (SCB1) signaling cascade [2]. Researchers can use ARC7 to chemically perturb the system, then employ transcriptomics or metabolomics to map the downstream effects on specific gene clusters, thereby uncovering new targets for antibiotic yield enhancement or silent gene cluster activation.

Comparative Chemical Perturbation Studies

The demonstrated mechanistic divergence among ARC-series compounds [1] positions ARC7 as a critical component of a chemical biology toolkit. A researcher aiming to dissect the regulatory logic of secondary metabolism can conduct a comparative study using ARC7, ARC2, and ARC6 in parallel. By comparing their distinct phenotypic and transcriptomic signatures, scientists can deconvolve the complex and overlapping pathways governing sporulation and antibiotic production, an approach not possible with a single tool or a natural ligand like SCB1 [2].

High-Purity Chemical Probe for Reproducible Screening Campaigns

For industrial or academic screening campaigns aimed at identifying novel modulators of Streptomyces metabolism, the high purity (>98%) and defined chemical identity of ARC7 make it a reliable and reproducible tool. Its procurement as a well-characterized solid ensures that results are attributable to the compound's activity, not to batch-to-batch variability or impurities, a critical factor in generating robust, publishable, or patentable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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